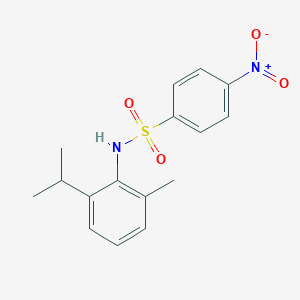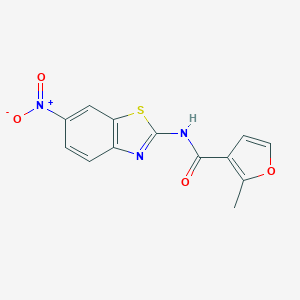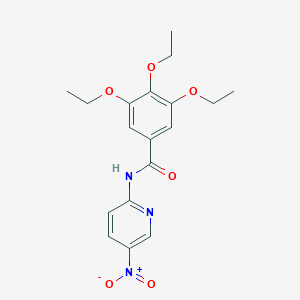![molecular formula C24H21ClN2OS B329387 N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B329387.png)
N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” is a synthetic organic compound that belongs to the class of quinolinecarboxamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via a reaction with an appropriate acid chloride or anhydride.
Substitution Reactions: The 4-sec-butylphenyl and 5-chloro-2-thienyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl or phenyl rings.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity of quinoline derivatives.
Medicine
Medicinally, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action for “N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets could include topoisomerases, kinases, or G-protein coupled receptors.
相似化合物的比较
Similar Compounds
- N-[4-(butan-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
- N-(4-tert-butylphenyl)-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-(4-isopropylphenyl)-2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
Uniqueness
The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The sec-butyl group may impart different steric and electronic properties compared to tert-butyl or isopropyl groups, potentially leading to unique interactions with biological targets.
属性
分子式 |
C24H21ClN2OS |
|---|---|
分子量 |
421 g/mol |
IUPAC 名称 |
N-(4-butan-2-ylphenyl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21ClN2OS/c1-3-15(2)16-8-10-17(11-9-16)26-24(28)19-14-21(22-12-13-23(25)29-22)27-20-7-5-4-6-18(19)20/h4-15H,3H2,1-2H3,(H,26,28) |
InChI 键 |
BZWCHDGPFXSLFV-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-acetylphenyl)-5-[(3-chlorophenoxy)methyl]-2-furamide](/img/structure/B329304.png)
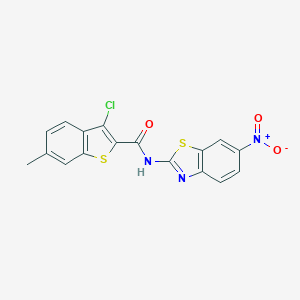
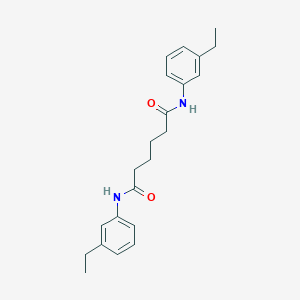
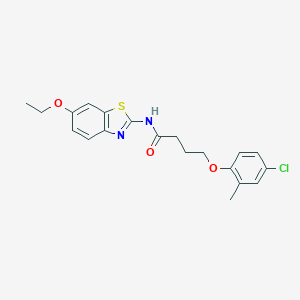
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3,4,5-triethoxybenzamide](/img/structure/B329315.png)
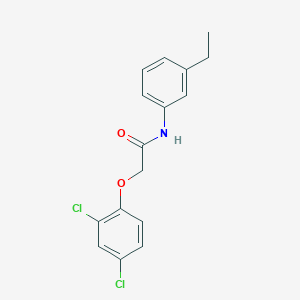
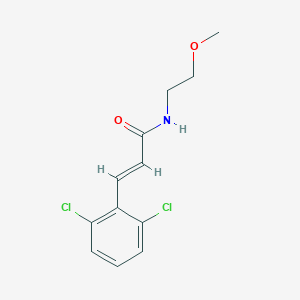
![1-(2-Fluorophenyl)-4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}benzoyl)piperazine](/img/structure/B329319.png)
![2-fluoro-N-{4'-[(2-fluorobenzoyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}benzamide](/img/structure/B329320.png)
